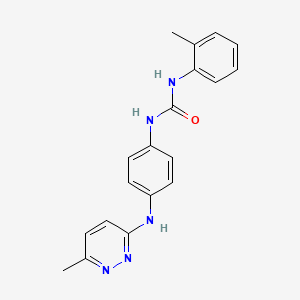
1-(4-((6-Methylpyridazin-3-yl)amino)phenyl)-3-(o-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-((6-Methylpyridazin-3-yl)amino)phenyl)-3-(o-tolyl)urea, also known as MPAPTOU, is a chemical compound that has been widely studied in scientific research due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been found to possess a range of biochemical and physiological effects.
Applications De Recherche Scientifique
Urea Derivatives in Biosensing
Urea derivatives, such as 1-(4-((6-Methylpyridazin-3-yl)amino)phenyl)-3-(o-tolyl)urea, have been investigated for their potential applications in biosensing technologies. Urea biosensors, which utilize enzyme urease (Urs) as a bioreceptor element, have shown significant promise in detecting and quantifying urea concentration across various fields, including healthcare, agriculture, and food preservation. These biosensors leverage the specific binding and catalytic properties of urea derivatives to enable sensitive and selective detection of urea, providing critical information for diagnosing and managing diseases related to nitrogen metabolism disorders (Botewad et al., 2021).
Urea Derivatives in Drug Design
The unique hydrogen bonding capabilities of urea derivatives have been extensively utilized in drug design, making them integral components of small molecules targeting various biological pathways. Specifically, urea derivatives have been employed as modulators of selectivity, stability, toxicity, and the pharmacokinetic profile of lead molecules. Their versatility and efficacy in interacting with different biological targets underscore their importance in medicinal chemistry, highlighting their role in developing new therapeutic agents for diseases requiring precise molecular interventions (Jagtap et al., 2017).
Urea Derivatives in Agriculture
In the agricultural sector, urea derivatives serve as key ingredients in the formulation of slow-release fertilizers, offering enhanced efficiency and reduced environmental impact. These compounds, by controlling the release rate of nitrogen, help in improving crop yield and minimizing nitrogen loss through volatilization or leaching. Such technologies are crucial for sustainable farming practices, ensuring optimal nutrient use efficiency and supporting the global demand for food production with minimal ecological footprint (Cantarella et al., 2018).
Urea Derivatives in Environmental Science
The role of urea derivatives extends into environmental science, where they are explored as potential hydrogen carriers for fuel cells. This application leverages the stable and non-toxic nature of urea compounds to store and transport hydrogen efficiently, offering a promising solution for sustainable energy supply. Research in this area aims to harness the abundant and renewable resources of urea for clean energy production, highlighting the compound's versatility beyond traditional applications (Rollinson et al., 2011).
Propriétés
IUPAC Name |
1-(2-methylphenyl)-3-[4-[(6-methylpyridazin-3-yl)amino]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O/c1-13-5-3-4-6-17(13)22-19(25)21-16-10-8-15(9-11-16)20-18-12-7-14(2)23-24-18/h3-12H,1-2H3,(H,20,24)(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFONMCZEAHKTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((6-Methylpyridazin-3-yl)amino)phenyl)-3-(o-tolyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2745357.png)


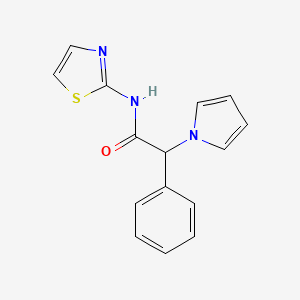
![6-(2-hydroxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2745362.png)
![N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2745363.png)

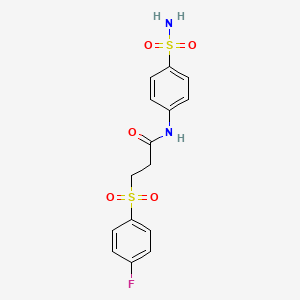
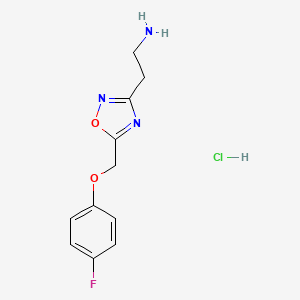
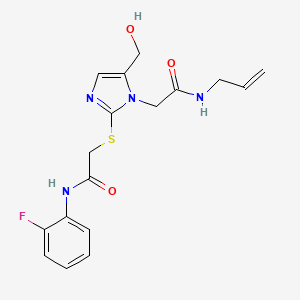
![1-(((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2745373.png)
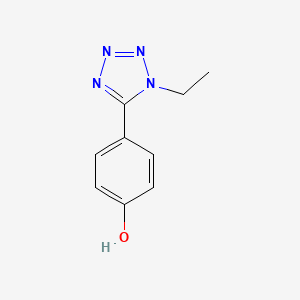
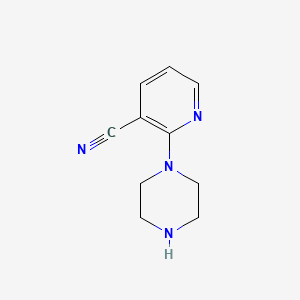
![Tert-butyl (3aR,7aS)-5-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2745378.png)